molecular formula C10H12O2 B074064 2,3-Dihydro-2,2-dimethyl-7-benzofuranol CAS No. 1563-38-8

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Cat. No. B074064
Key on ui cas rn: 1563-38-8
M. Wt: 164.2 g/mol
InChI Key: WJGPNUBJBMCRQH-UHFFFAOYSA-N
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Patent
US04420642

Procedure details

The reaction of catechol and methallyl chloride may be illustrated as follows: ##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered to remove sodium chloride, then subjected to Claisen rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran resulting in the loss of unreacted or excess catechol employed in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9](Cl)[C:10](=[CH2:12])[CH3:11]>>[CH3:9][C:10]1([CH3:12])[CH2:11][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([OH:4])[C:1]=2[O:2]1.[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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